(2S)-pentane-1,2-diol

Catalog No.
S3544960
CAS No.
29117-54-2
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-pentane-1,2-diol

CAS Number

29117-54-2

Product Name

(2S)-pentane-1,2-diol

IUPAC Name

(2S)-pentane-1,2-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m0/s1

InChI Key

WCVRQHFDJLLWFE-YFKPBYRVSA-N

SMILES

CCCC(CO)O

Canonical SMILES

CCCC(CO)O

Isomeric SMILES

CCC[C@@H](CO)O

(2S)-pentane-1,2-diol is a chiral organic compound with the molecular formula C5H12O2C_5H_{12}O_2 and a molecular weight of approximately 104.15 g/mol. It is characterized by two hydroxyl groups (-OH) located on the first and second carbon atoms of a pentane chain, making it a diol. The compound is also known as 1,2-pentanediol and is recognized for its potential applications in various chemical processes and biological systems .

(2S)-pentane-1,2-diol, also known as (S)-1,2-pentanediol or pentylene glycol, is a five-carbon chain diol (alcohol with two hydroxyl groups) with a specific stereochemistry at the second carbon. The "(2S)" designation indicates that the hydroxyl group on the second carbon has an S configuration.

  • Solvents and plasticizers: 1,2-diols can act as solvents due to their polarity and ability to hydrogen bond. They can also function as plasticizers, improving the flexibility of polymers [PubChem, "1,2-Pentanediol" ].
  • Biofuels: Some 1,2-diols can be derived from renewable sources and fermented to produce biofuels [National Renewable Energy Laboratory, "Biofuels overview" ]. Research is ongoing to determine the feasibility of using (2S)-pentane-1,2-diol for this purpose.
  • Chemical intermediates: 1,2-diols serve as valuable starting materials for the synthesis of various other chemicals [ScienceDirect, "Selective oxidation of glycerol to glyceraldehyde and tartronic acid using vanadium(IV) oxide/SO42−/H2O2 catalytic system" ]. The specific applications of (2S)-pentane-1,2-diol as a chemical intermediate are still under investigation.
Typical of alcohols, including:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Esterification: Reaction with carboxylic acids can lead to the formation of esters.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes.
  • Condensation: It can react with aldehydes or ketones to form larger molecules through condensation reactions .

Research indicates that (2S)-pentane-1,2-diol exhibits antimicrobial properties. It has shown effectiveness against various bacteria and fungi, making it a candidate for use in pharmaceuticals and agricultural applications. Its ability to inhibit the growth of multi-resistant bacterial strains adds to its significance in medical research .

Several methods exist for synthesizing (2S)-pentane-1,2-diol:

  • Hydrolysis of Pentene: Reacting pentene with water in the presence of an acid catalyst can yield pentane-1,2-diol.
  • Reduction of Pentanones: The reduction of pentanones using reducing agents like lithium aluminum hydride can produce the desired diol.
  • Biocatalysis: Enzymatic methods involving specific microorganisms can selectively synthesize (2S)-pentane-1,2-diol from simpler substrates .

(2S)-pentane-1,2-diol finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Cosmetics: Acts as a moisturizing agent in skincare products.
  • Agriculture: Employed as a component in fungicides like propiconazole, enhancing crop protection .

Studies on (2S)-pentane-1,2-diol interactions suggest that it may affect cellular processes due to its ability to alter membrane fluidity and permeability. Its interactions with biological membranes have been explored, indicating potential implications for drug delivery systems and therapeutic applications .

(2S)-pentane-1,2-diol can be compared with several structurally related compounds:

Compound NameStructureUnique Features
1,5-PentanediolC5H12O2Exhibits high antimicrobial activity against resistant strains.
Propylene GlycolC3H8O2Commonly used as a solvent and humectant; less viscous than pentanediols.
Ethylene GlycolC2H6O2Widely used as antifreeze; more toxic compared to pentanediols.

The uniqueness of (2S)-pentane-1,2-diol lies in its specific stereochemistry and biological activity profile, distinguishing it from other glycols and diols .

XLogP3

0.2

Wikipedia

(2S)-pentane-1,2-diol

Dates

Last modified: 08-19-2023

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